2,4-Dihydroxy-5-iodobenzaldehyde
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Overview
Description
2,4-Dihydroxy-5-iodobenzaldehyde is an organic compound with the molecular formula C7H5IO3 It is characterized by the presence of two hydroxyl groups and an iodine atom attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-5-iodobenzaldehyde typically involves the iodination of 2,4-dihydroxybenzaldehyde. One common method includes the use of iodine monochloride (ICl) in acetic acid (AcOH) and dichloromethane (CH2Cl2) under an inert nitrogen atmosphere. The reaction is carried out at room temperature for about 5 hours, followed by quenching with sodium thiosulfate and water to yield the product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dihydroxy-5-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles can be used to replace the iodine atom.
Major Products: The major products formed depend on the type of reaction. For example, oxidation yields 2,4-dihydroxy-5-iodobenzoic acid, while reduction produces 2,4-dihydroxy-5-iodobenzyl alcohol.
Scientific Research Applications
2,4-Dihydroxy-5-iodobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-5-iodobenzaldehyde involves its interaction with various molecular targets. The hydroxyl groups and the aldehyde moiety allow it to form hydrogen bonds and participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways .
Comparison with Similar Compounds
2,4-Dihydroxybenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
5-Iodo-2-hydroxybenzaldehyde: Similar structure but with only one hydroxyl group, affecting its reactivity and applications.
Uniqueness: 2,4-Dihydroxy-5-iodobenzaldehyde is unique due to the presence of both hydroxyl groups and an iodine atom, which confer distinct reactivity patterns and potential for diverse applications in research and industry .
Properties
IUPAC Name |
2,4-dihydroxy-5-iodobenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVWXHXWLUUJLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)O)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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